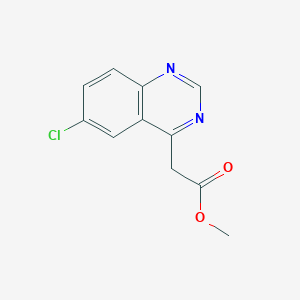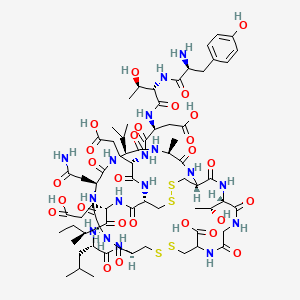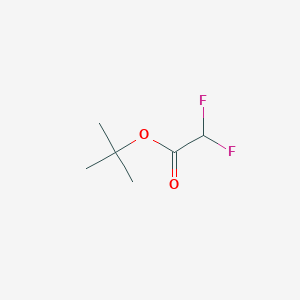
2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol (TFBBA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless, water-soluble solid with a slightly sweet odor. TFBBA is a versatile compound, as it can be used as a reagent, solvent, or reactant in a variety of chemical reactions and processes. Due to its unique properties, TFBBA has been used in a number of scientific research applications, including organic synthesis, chromatography, and analytical chemistry.
科学的研究の応用
2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a solvent for chromatography, and as a reactant in analytical chemistry. In organic synthesis, 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% can be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. In chromatography, 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% can be used to separate different components of a sample, and in analytical chemistry, it can be used to detect and quantify various compounds.
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% is not well understood. However, it is believed that its fluoroalkyl group can interact with certain molecules and affect their reactivity. This interaction may be due to the formation of hydrogen bonds between the fluoroalkyl group and the molecules, or due to the formation of van der Waals forces. Additionally, the butylthio group of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% may also interact with certain molecules, affecting their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% are not well understood. However, some studies have suggested that 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% may also affect the activity of certain proteins and ion channels, as well as the expression of certain genes.
実験室実験の利点と制限
The main advantage of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% for lab experiments is its versatility. It can be used as a reagent, solvent, or reactant in a variety of chemical reactions and processes. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% is a volatile compound, and it can be difficult to handle and store. Furthermore, it has a low solubility in water and organic solvents, which can make it difficult to use in certain types of experiments.
将来の方向性
The potential future directions of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% are numerous. It could be used as a reactant in the synthesis of new pharmaceuticals, agrochemicals, and fragrances. Additionally, it could be used in the development of new chromatography techniques, as well as in the development of new analytical methods for the detection and quantification of various compounds. Furthermore, its biochemical and physiological effects could be further studied, in order to determine its potential therapeutic applications. Finally, its use in the synthesis of new materials, such as polymers and nanomaterials, could also be explored.
合成法
2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% can be produced through a variety of synthetic routes. One method involves the reaction of 4-bromobutylthiol with 2,3,5,6-tetrafluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by extraction with an organic solvent such as ethyl acetate. Other methods of synthesis include the reaction of 4-bromobutylthiol with 2,3,5,6-tetrafluorobenzaldehyde in the presence of a base, and the reaction of 4-bromobutylthiol with 2,3,5,6-tetrafluorobenzoic acid in the presence of a base.
特性
IUPAC Name |
(4-butylsulfanyl-2,3,5,6-tetrafluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4OS/c1-2-3-4-17-11-9(14)7(12)6(5-16)8(13)10(11)15/h16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEMJJXDKJENSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(=C(C(=C1F)F)CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)






![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)

![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)
